2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate
Description
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate (CAS: 431926-22-6) is an organic compound with the molecular formula C₁₆H₁₂Cl₂O₄ and a molecular weight of 339.17 g/mol . It features a chloro-substituted phenyl ring with ethoxy and formyl groups at positions 6 and 4, respectively, esterified to a 4-chlorobenzoate moiety. This compound is primarily utilized in synthetic chemistry as a versatile intermediate due to its reactive functional groups (chloro, ethoxy, formyl, and ester), enabling diverse chemical transformations .
Properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-2-21-14-8-10(9-19)7-13(18)15(14)22-16(20)11-3-5-12(17)6-4-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPNXGCNVOGDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate typically involves the esterification of 2-Chloro-6-ethoxy-4-formylphenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with amine or thiol groups.
Oxidation: Formation of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoic acid.
Reduction: Formation of 2-Chloro-6-ethoxy-4-hydroxyphenyl 4-chlorobenzoate.
Scientific Research Applications
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro and formyl allows the compound to form covalent or non-covalent interactions with target molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chlorobenzoate Derivatives: Positional Isomerism
2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate (CAS: 431931-40-7)
- Molecular Formula : C₁₆H₁₂Cl₂O₄ (identical to the target compound).
- Key Difference : Chloro substituent on the benzoate moiety is at the 2-position instead of 3.
2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate
- Molecular Formula : C₁₆H₁₂Cl₂O₄.
- Key Difference : Chloro substituent at the 3-position on the benzoate.
- Impact : Meta-substitution may moderate electronic effects (e.g., resonance withdrawal) compared to para, influencing regioselectivity in reactions .
2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate (CAS: 444079-67-8)
- Molecular Formula : C₁₇H₁₅ClO₅.
- Key Difference : Methoxy group replaces the 4-chloro substituent on the benzoate.
- Molecular weight is slightly lower (334.75 g/mol) due to the absence of a second chlorine atom .
Sulfonate vs. Benzoate Derivatives
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate (CAS: 431906-42-2)
- Molecular Formula : C₁₅H₁₂Cl₂O₅S.
- Key Difference : Sulfonate group replaces the benzoate ester.
- Impact: Higher molecular weight (375.22 g/mol) due to the sulfonate’s sulfur atom. Demonstrated antimicrobial and anticancer activities in studies, attributed to improved target interaction via sulfonate’s hydrogen-bonding capacity .
Halogen-Substituted Analogs
2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate (CAS: 432018-94-5)
- Molecular Formula : C₁₆H₁₂BrClO₄.
- Key Difference : Bromine replaces the 2-chloro substituent on the phenyl ring.
- Impact :
- Bromine’s larger atomic radius and lower electronegativity increase polarizability, enhancing reactivity in radical or nucleophilic substitutions.
- Higher molecular weight (383.62 g/mol ) due to bromine’s mass .
2-Chloro-6-fluorophenyl 4-chlorobenzoate
- Key Difference : Ethoxy group replaced by fluorine at position 4.
- Structural studies show similarities in bond lengths and angles to dichlorophenyl analogs .
Functional Group Variations
2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate
- Key Difference : Methoxy instead of ethoxy at position 5.
- Impact: Shorter alkoxy chain (methoxy vs. Methoxy derivatives are noted for higher thermal stability .
Data Table: Structural and Functional Comparison
Biological Activity
Overview
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate is an organic compound with the molecular formula C16H12Cl2O4. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes various functional groups that may interact with biological targets, leading to diverse pharmacological effects.
The compound is characterized by:
- Chloro groups : Contributing to its reactivity and potential interactions with biological molecules.
- Ethoxy and formyl groups : Implicated in its solubility and ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation.
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties , particularly against certain bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer effects , showing promise in inhibiting the growth of various cancer cell lines. The presence of chloro and formyl groups may enhance its ability to induce apoptosis in cancer cells by interacting with apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
- Anticancer Activity : In vitro experiments showed that treatment with the compound resulted in a significant decrease in cell viability in breast cancer cell lines, suggesting its potential as a lead compound for further drug development.
Comparative Analysis
The biological activity of this compound can be compared to similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-6-fluorophenyl 4-chlorobenzoate | Fluorine substitution instead of ethoxy | Antimicrobial, Anticancer |
| 2-Chloro-6-methoxyphenyl 4-chlorobenzoate | Methoxy group instead of ethoxy | Antimicrobial |
| 2-Chloro-6-ethoxy-4-hydroxyphenyl 4-chlorobenzoate | Hydroxyl group addition | Potentially enhanced activity |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Studies : The compound was shown to inhibit biofilm formation in fluconazole-resistant strains of Candida albicans by up to 92%, indicating its potential use in treating resistant infections .
- Cytotoxicity Assays : In cancer research, cytotoxicity assays revealed that the compound induces apoptosis through mitochondrial pathways, suggesting a mechanism involving mitochondrial membrane potential disruption.
- Synergistic Effects : The compound's combination with other antimicrobial agents has shown varying degrees of antagonism or synergy, necessitating further studies to optimize therapeutic regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
